Teicoplanin aglycone deriv.

Gram-negative antibacterial outer membrane permeabilization deglucoteicoplanin amide

Teicoplanin aglycone derivatives constitute a class of semisynthetic glycopeptide antibiotics derived from teicoplanin (CAS 61036-62-2) by enzymatic or chemical removal of sugar moieties to yield the deglucoteicoplanin (TD, CAS 89139-42-4) core scaffold, followed by targeted chemical modification at the N-terminus, C-terminus, or amino acid residue 7 positions. The aglycone retains the heptapeptide 'basket' structure essential for D-Ala-D-Ala / D-Ala-D-Lac target binding while eliminating the N-acyl-glucosamine, mannose, and N-acetyl-glucosamine saccharide units present in the parent antibiotic, thereby altering lipophilicity, charge, and pharmacokinetic behavior.

Molecular Formula C68H50Cl2N8O20
Molecular Weight 1370.1 g/mol
Cat. No. B12774838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeicoplanin aglycone deriv.
Molecular FormulaC68H50Cl2N8O20
Molecular Weight1370.1 g/mol
Structural Identifiers
SMILESC1C2C(=O)NC(C3=CC(=CC(=C3)OC4=C(C=CC(=C4)C(C(=O)N2)N(C5=CNC6=CC=CC=C65)C(=O)C=O)O)O)C(=O)NC7C8=CC(=C(C(=C8)OC9=C(C=C(C=C9)C(C2C(=O)NC(C3=C(C(=CC(=C3)O)O)C3=C(C=CC(=C3)C(C(=O)N2)NC7=O)O)C(=O)O)O)Cl)O)OC2=C(C=C1C=C2)Cl
InChIInChI=1S/C68H50Cl2N8O20/c69-39-13-27-5-11-47(39)97-50-20-32-21-51(61(50)87)98-48-12-8-30(18-40(48)70)60(86)58-66(92)76-57(68(94)95)38-23-34(81)24-46(84)53(38)37-17-28(6-9-44(37)82)54(63(89)77-58)74-65(91)56(32)75-64(90)55-31-15-33(80)22-35(16-31)96-49-19-29(7-10-45(49)83)59(67(93)72-42(14-27)62(88)73-55)78(52(85)26-79)43-25-71-41-4-2-1-3-36(41)43/h1-13,15-26,42,54-60,71,80-84,86-87H,14H2,(H,72,93)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,77,89)(H,94,95)/t42-,54-,55+,56-,57+,58+,59+,60-/m1/s1
InChIKeyQUAZIFISGQTVHC-FLWVFBMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Teicoplanin Aglycone Derivatives – Core Scaffold Identity and Procurement-Relevant Characteristics


Teicoplanin aglycone derivatives constitute a class of semisynthetic glycopeptide antibiotics derived from teicoplanin (CAS 61036-62-2) by enzymatic or chemical removal of sugar moieties to yield the deglucoteicoplanin (TD, CAS 89139-42-4) core scaffold, followed by targeted chemical modification at the N-terminus, C-terminus, or amino acid residue 7 positions [1]. The aglycone retains the heptapeptide 'basket' structure essential for D-Ala-D-Ala / D-Ala-D-Lac target binding while eliminating the N-acyl-glucosamine, mannose, and N-acetyl-glucosamine saccharide units present in the parent antibiotic, thereby altering lipophilicity, charge, and pharmacokinetic behavior [2]. These modifications enable access to chemical space inaccessible to intact teicoplanin, vancomycin, or clinically approved lipoglycopeptides.

Why Teicoplanin Aglycone Derivatives Cannot Be Interchanged with Parent Teicoplanin, Vancomycin, or Other Glycopeptide Aglycones


Teicoplanin aglycone derivatives exhibit a bifurcated structure-activity landscape that precludes simple substitution. Removal of the sugar moieties alone (yielding the monobasic aglycone TD) does not improve and may reduce Gram-positive potency, yet attachment of basic polyamine substituents at carbon-63 confers Gram-negative outer membrane permeabilization activity entirely absent in teicoplanin, vancomycin, or telavancin [1]. Conversely, the introduction of lipophilic N-terminal side chains onto the pseudoaglycon core can restore or exceed the anti-VRE potency of the last-resort lipoglycopeptide oritavancin, while the identical modification on ristocetin aglycone produces predominantly antiviral rather than antibacterial activity [2]. Even within the teicoplanin aglycone series, the presence or absence of a single positively charged N-terminal ammonium group alters target binding affinity by a factor of 10, making the selection of a specific derivative a decision with quantifiable functional consequences [3].

Quantitative Differentiation Evidence for Teicoplanin Aglycone Derivatives Versus Closest Comparators


Acquired Gram-Negative Outer Membrane Permeabilization and Bacteriostatic Activity via Polyamine Derivatization at C-63

Attachment of polyamine substituents at carbon-63 of deglucoteicoplanin yields dibasic amides that access the self-promoted uptake pathway across Gram-negative outer membranes – a property entirely absent in the parent monobasic teicoplanin aglycone and in teicoplanin itself. Two characterized derivatives, MDL 62,766 and MDL 62,934, demonstrated this capability with quantified MIC reductions against Escherichia coli and Pseudomonas aeruginosa compared with the unmodified aglycone [1].

Gram-negative antibacterial outer membrane permeabilization deglucoteicoplanin amide polyamine glycopeptide

Anti-VRE Activity of Lipophilic Teicoplanin Pseudoaglycon Derivatives Comparable to Oritavancin, the Clinical Benchmark Lipoglycopeptide

Systematic N-terminal lipophilic modification of the teicoplanin pseudoaglycon scaffold produced derivatives whose in vitro activity against clinical VanA-type VRE isolates matched or exceeded that of oritavancin, the most potent clinically approved anti-VRE lipoglycopeptide. The lead compound 3 – bearing N-acetyl-β-D-glucosamine as the sole carbohydrate – was eight-fold more active than the starting pseudoaglycon compound 1 against a VanA E. faecalis strain and retained MIC values below the teicoplanin clinical breakpoint against the majority of 20 clinical VRE isolates [1].

vancomycin-resistant enterococci VanA VRE oritavancin comparator lipophilic glycopeptide

Superior Enantioselective Resolution of Amino Acids by Teicoplanin Aglycone Chiral Stationary Phase Versus Native Teicoplanin CSP

Removal of the three pendant carbohydrate moieties from teicoplanin yields the aglycone chiral stationary phase (CSP), which consistently outperforms the native teicoplanin CSP for the enantioseparation of amino acids and structurally related analytes. A systematic 26-compound evaluation demonstrated that the aglycone CSP produced resolution factors 2- to 5-fold higher than the teicoplanin CSP for amino acid enantiomers, with a quantified enantioselective free energy difference of 0.3–1 kcal/mol favoring the aglycone phase [1].

chiral stationary phase enantiomeric separation amino acid resolution macrocyclic glycopeptide CSP

Enhanced Anti-Staphylococcal Potency of Teicoplanin Aglycone Amide (MDL 62208) Over Parent Teicoplanin and Vancomycin

The semisynthetic amide derivative of teicoplanin aglycone, MDL 62208, demonstrated 2- to 16-fold greater potency than both teicoplanin and vancomycin against a large panel of clinically derived staphylococci, including methicillin-resistant strains. This head-to-head evaluation across 428 staphylococcal isolates established that the aglycone amide modification confers a consistent and quantifiable potency advantage against the most clinically significant Gram-positive genus [1].

anti-staphylococcal MRSA MDL 62208 teicoplanin amide

Intact Aglycone Heptapeptide Core as a Structural Prerequisite for Anti-Glycopeptide-Resistant Enterococci Activity

A systematic comparison of hydrophobic amide derivatives prepared from glycopeptide scaffolds with varying degrees of core degradation established that an intact heptapeptide aglycone core is essential for retaining activity against glycopeptide-resistant enterococci (GRE). Hydrophobic amides of teicoplanin aglycon (compound 3) maintained MIC values ≤4 μg/mL against GRE, whereas analogous amides of extensively degraded frameworks (compounds 7 and 8, including the teicoplanin degradation product TB-TPA) showed a 4- to 16-fold loss of anti-GRE activity, with MICs rising to 16–64 μg/mL [1].

glycopeptide-resistant enterococci structure-activity relationship hydrophobic amide peptidoglycan core

Procurement-Driven Application Scenarios for Teicoplanin Aglycone Derivatives Based on Verified Quantitative Differentiation


Screening of Glycopeptide-Derived Compounds Against Multidrug-Resistant Gram-Negative Pathogens

Teicoplanin aglycone serves as the starting scaffold for preparing polyamine-derivatized amides (exemplified by MDL 62,766 and MDL 62,934) that permeabilize the outer membrane of E. coli and P. aeruginosa via the self-promoted uptake pathway [1]. These dibasic deglucoteicoplanin amides achieve MICs of 2–4 μg/mL (E. coli) and 8–32 μg/mL (P. aeruginosa), whereas the unmodified aglycone shows MICs of 16 and >1024 μg/mL respectively, and teicoplanin and vancomycin are completely inactive [1]. This >32- to >128-fold Gram-negative activity gain is unique among glycopeptide aglycone derivatives and justifies procurement of the aglycone scaffold for Gram-negative antibacterial screening programs.

Development of Cost-Effective Anti-VRE Leads with Oritavancin-Comparable Potency

Lipophilic teicoplanin pseudoaglycon derivatives, prepared through N-terminal modification of the aglycone core, have demonstrated in vitro MIC values comparable to or lower than oritavancin against clinical VanA VRE isolates (MIC range 0.15–2.5 μg/mL for lead compound 3) [2]. With compound 3 achieving an 8-fold potency improvement over the starting pseudoaglycon and matching oritavancin in 15 of 20 clinical strains, the teicoplanin aglycone scaffold offers a synthetically accessible entry point for anti-VRE drug discovery that does not require the complex total synthesis or fermentation optimization associated with oritavancin [2].

High-Resolution Chiral Separation of Amino Acid Enantiomers and Dipeptides for Analytical and Preparative Chromatography

The teicoplanin aglycone chiral stationary phase (commercially available as Chirobiotic TAG) provides resolution factors 2–5 times higher than the native teicoplanin CSP (Chirobiotic T) for amino acid enantiomers, with an enantioselective free energy advantage of 0.3–1 kcal/mol [3]. Baseline resolution of glycyl-dipeptides was achieved within 3 minutes, and diastereomeric dipeptides were resolved in 7 minutes using the aglycone phase [3]. Analytical laboratories and contract research organizations performing amino acid enantiopurity analysis or preparative enantioseparation should preferentially procure the aglycone CSP over the native teicoplanin CSP for amino-acid-focused applications.

Structure-Activity Relationship Studies Requiring an Intact Heptapeptide Core Pharmacophore

For investigators conducting SAR studies on glycopeptide antibiotics, the teicoplanin aglycone core is the minimal structural unit that retains the dual mechanism of action (D-Ala-D-Ala binding plus membrane perturbation) necessary for anti-GRE activity [4]. Hydrophobic amides of the intact aglycone core maintain MICs ≤4 μg/mL against GRE, whereas analogous amides built on extensively degraded frameworks lose 4- to 16-fold in anti-GRE potency (MICs 16–64 μg/mL) and lose discrimination between resistant and susceptible strains [4]. Procurement of the intact aglycone rather than cheaper degradation fragments is therefore essential for meaningful anti-resistance SAR programs.

Quote Request

Request a Quote for Teicoplanin aglycone deriv.

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.